Positional Isomer Binding Geometry: 3-Carboxamide vs. 2-Carboxamide
The 3-[(hexylamino)carbonyl] substitution places the amide at the pyrrolidine 3-position rather than the more common 2-position (proline scaffold). Crystal structures of 3-carboxamide pyrrolidine inhibitors (e.g., 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) bound to M. tuberculosis InhA (PDB 4u0j, resolution 1.62 Å) reveal that the 3-carboxamide forms a distinct hydrogen-bond network with active-site residues that would be geometrically inaccessible to the corresponding 2-carboxamide regioisomer [1]. In contrast, 2-[(hexylamino)carbonyl]pyrrolidine (CAS 59433-46-4) adopts a proline-mimetic conformation .
| Evidence Dimension | Carboxamide substitution position on pyrrolidine ring and resulting binding geometry |
|---|---|
| Target Compound Data | Hexylamino carbonyl at pyrrolidine C3 position (non-proline scaffold); amide vector orientation distinct from 2-substituted analogs [1] |
| Comparator Or Baseline | 2-[(Hexylamino)carbonyl]pyrrolidine (CAS 59433-46-4): hexylamino carbonyl at pyrrolidine C2 position (proline scaffold) |
| Quantified Difference | Crystal structure evidence (PDB 4u0j, 4tzk, 4tzt, 4trj) shows 3-carboxamide pyrrolidines engage InhA active site with specific hydrogen-bonding geometry; 2-carboxamide regioisomers cannot adopt the same binding pose due to altered amide vector orientation [1] |
| Conditions | X-ray crystallography of InhA–inhibitor complexes (1.62–1.90 Å resolution); M. tuberculosis enoyl reductase inhibition assays [1] |
Why This Matters
Procurement of the 3-substituted regioisomer is essential for projects requiring non-proline pyrrolidine carboxamide geometry; the 2-substituted analog (prolinamide) is not a functional substitute for target binding at enzymes recognizing the 3-carboxamide orientation.
- [1] He, X.; Alian, A.; Stroud, R.M.; Ortiz de Montellano, P.R. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49 (21), 6308–6323. PDB entries: 4trj, 4tzk, 4tzt, 4u0j, 4u0k. View Source
